Benzoic acid, 4-(3-((acetyloxy)methyl)-3-methyl-1-triazenyl)-, methyl ester
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Overview
Description
Benzoic acid, 4-(3-((acetyloxy)methyl)-3-methyl-1-triazenyl)-, methyl ester is a complex organic compound with a unique structure that includes a benzoic acid core, an acetyloxy group, and a triazenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(3-((acetyloxy)methyl)-3-methyl-1-triazenyl)-, methyl ester typically involves multiple steps:
Formation of the Benzoic Acid Core: The benzoic acid core can be synthesized through the oxidation of toluene using a strong oxidizing agent such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Introduction of the Acetyloxy Group: The acetyloxy group can be introduced through an esterification reaction. This involves reacting the benzoic acid with acetic anhydride (CH3CO)2O in the presence of a catalyst such as sulfuric acid (H2SO4).
Addition of the Triazenyl Group: The triazenyl group can be added through a diazotization reaction followed by coupling with a suitable amine. This involves reacting the benzoic acid derivative with sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form a diazonium salt, which is then coupled with an amine to form the triazenyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the triazenyl moiety.
Reduction: Reduction reactions can target the triazenyl group, converting it into an amine.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2R).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of esters or amides.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a reagent or intermediate in organic synthesis. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biology, the compound may be used in studies involving enzyme inhibition or as a probe to investigate biological pathways. Its triazenyl group can interact with biological molecules, making it useful in biochemical assays.
Medicine
In medicine, the compound has potential applications as a drug candidate. Its structure allows for interactions with various biological targets, making it a candidate for drug development and therapeutic research.
Industry
In industry, the compound can be used in the production of specialty chemicals, polymers, and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism of action of benzoic acid, 4-(3-((acetyloxy)methyl)-3-methyl-1-triazenyl)-, methyl ester involves its interaction with specific molecular targets. The triazenyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The acetyloxy group can undergo hydrolysis, releasing acetic acid and modifying the compound’s reactivity.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 4-(acetyloxy)-3-methoxy-, methyl ester: Similar structure but with a methoxy group instead of a triazenyl group.
Benzoic acid, 4-(acetyloxy)-, methyl ester: Lacks the triazenyl group, making it less reactive in certain biological applications.
Benzoic acid, 4-methyl-, methyl ester: Lacks both the acetyloxy and triazenyl groups, making it a simpler compound with different reactivity.
Uniqueness
The uniqueness of benzoic acid, 4-(3-((acetyloxy)methyl)-3-methyl-1-triazenyl)-, methyl ester lies in its combination of functional groups. The presence of both the acetyloxy and triazenyl groups allows for a wide range of chemical reactions and biological interactions, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
90476-07-6 |
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Molecular Formula |
C12H15N3O4 |
Molecular Weight |
265.26 g/mol |
IUPAC Name |
methyl 4-[[acetyloxymethyl(methyl)amino]diazenyl]benzoate |
InChI |
InChI=1S/C12H15N3O4/c1-9(16)19-8-15(2)14-13-11-6-4-10(5-7-11)12(17)18-3/h4-7H,8H2,1-3H3 |
InChI Key |
JMFDBLBXTHBXDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCN(C)N=NC1=CC=C(C=C1)C(=O)OC |
Origin of Product |
United States |
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